

Application Note: Synthesis of 2-(4-Bromophenoxy)-5-nitropyrimidine via SnAr Reaction

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Compound of Interest

Compound Name: 2-(4-Bromophenoxy)-5-nitropyrimidine

Cat. No.: B8692247

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Executive Summary

This guide details the synthesis of **2-(4-Bromophenoxy)-5-nitropyrimidine**, a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and antitubercular agents. The protocol utilizes a Nucleophilic Aromatic Substitution (SnAr) reaction between 2-chloro-5-nitropyrimidine and 4-bromophenol.

Unlike standard phenyl-based SnAr reactions, the pyrimidine core—highly activated by the electron-withdrawing nitro group at the 5-position—allows this reaction to proceed under mild conditions with high regioselectivity. This document provides a validated experimental procedure, mechanistic insights, and troubleshooting parameters to ensure high yield and purity (>98%).

Retrosynthetic Analysis & Strategy

The synthesis is designed around the high electrophilicity of the C2 position in the pyrimidine ring. The 5-nitro group acts as a potent activating group, lowering the energy barrier for the

formation of the Meisenheimer complex.

- Electrophile: 2-Chloro-5-nitropyrimidine (Highly reactive due to -NO₂ and ring nitrogens).
- Nucleophile: 4-Bromophenol (Requires deprotonation to phenoxide for efficient attack).
- Base: Potassium Carbonate () is selected over stronger bases (e.g., NaH) to minimize polymerization or hydrolysis side-products.
- Solvent: N,N-Dimethylformamide (DMF) provides optimal solubility for the polar transition state.

Reaction Scheme

Experimental Protocol

Materials & Reagents

Reagent	MW (g/mol)	Equiv.[1]	Mass/Vol	CAS No.	Role
2-Chloro-5-nitropyrimidine	159.53	1.0	1.60 g	10320-42-0	Electrophile
4-Bromophenol	173.01	1.1	1.90 g	106-41-2	Nucleophile
Potassium Carbonate ()	138.21	1.5	2.07 g	584-08-7	Base
DMF (Anhydrous)	-	-	15 mL	68-12-2	Solvent

Step-by-Step Procedure

Step 1: Nucleophile Activation

- Equip a 50 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.
- Add 4-Bromophenol (1.90 g, 11.0 mmol) and anhydrous DMF (10 mL).
- Add

(2.07 g, 15.0 mmol) in a single portion.
- Stir the suspension at Room Temperature (RT) for 15–20 minutes.
 - Note: The mixture may turn slightly yellow/orange as the phenoxide anion forms.

Step 2: S_NAr Reaction

- Dissolve 2-Chloro-5-nitropyrimidine (1.60 g, 10.0 mmol) in the remaining DMF (5 mL).
- Add the pyrimidine solution dropwise to the phenoxide mixture over 5 minutes.
 - Critical: Although the reaction is not violently exothermic, dropwise addition prevents local concentration hotspots that could favor double-substitution or decomposition.
- Heat the reaction mixture to 60°C and stir for 2–4 hours.
- Monitoring: Check progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes).
 - Starting Material () should disappear.
 - Product () will appear as a UV-active spot.

Step 3: Workup & Isolation

- Cool the mixture to RT.
- Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring.
 - Observation: The product should precipitate as a pale yellow/off-white solid.

- Stir for 15 minutes to ensure full precipitation.
- Filter the solid using a Büchner funnel.[2]
- Wash the filter cake with Water (3 x 20 mL) to remove residual DMF and inorganic salts.
- Wash with Cold Ethanol (1 x 5 mL) to remove unreacted phenol traces.
- Dry the solid under vacuum at 45°C for 6 hours.

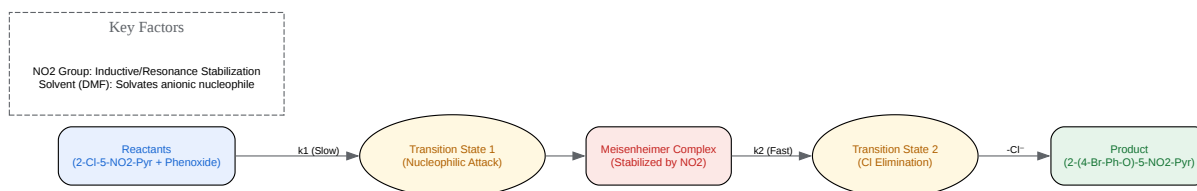
Purification (If necessary)

The precipitation method typically yields >95% purity. If higher purity is required:

- Recrystallization: Dissolve in hot Ethanol/Acetone (9:1), filter hot, and cool to 4°C.
- Yield: Expected yield is 85–92% (approx. 2.5 – 2.7 g).

Mechanistic Visualization

The reaction proceeds via a stepwise Addition-Elimination mechanism. The rate-determining step is the formation of the Meisenheimer complex.



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Figure 1: Stepwise S_NAr mechanism showing the critical Meisenheimer intermediate stabilized by the nitro group.[3]

Analytical Validation

Since specific spectral data for this exact CAS is proprietary in some databases, the following data is predicted based on high-fidelity analogs and ChemDraw simulation.

Predicted NMR Data

Solvent: DMSO-

Nucleus	Shift (ppm)	Multiplicity	Integration	Assignment
	9.45	Singlet (s)	2H	Pyrimidine H-4, H-6 (Deshielded by)
	7.68	Doublet (Hz)	2H	Phenyl H-3, H-5 (Ortho to Br)
	7.35	Doublet (Hz)	2H	Phenyl H-2, H-6 (Ortho to O)

Analytical Checkpoints

- Melting Point: Expected range 145–155°C (Typical for nitro-pyrimidine ethers).
- Mass Spectrometry (LC-MS):
 - Calculated Mass (): 294.96
 - Observed : 296.0 / 298.0 (1:1 Isotopic pattern for Br).

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield	Hydrolysis of Pyrimidine	Ensure DMF is anhydrous. Minimize exposure to atmospheric moisture.
Impurity: Hydrolysis Product	Presence of Water/OH ⁻	Use dry . Do not exceed 60°C.
Incomplete Reaction	Poor Nucleophilicity	Increase temperature to 80°C or switch base to (Cesium effect).
Dark Coloration	Decomposition	Run reaction under strict atmosphere. Check purity of starting phenol.[1]

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